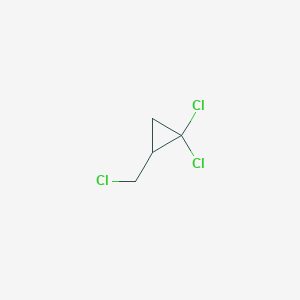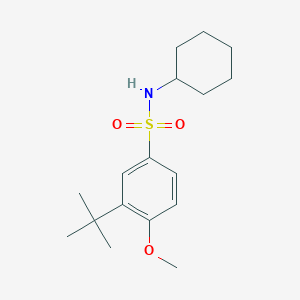![molecular formula C20H16FNO2S2 B12119437 (5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12119437.png)
(5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound with a fascinating structure. Let’s break it down:
- The thiazolidin-4-one core consists of a five-membered ring containing sulfur and nitrogen atoms.
- The benzofuran moiety (a six-membered ring fused with a five-membered ring) is attached to the thiazolidin-4-one.
- The 4-fluorobenzyl group is connected to the benzofuran ring.
- The methylidene group bridges the benzofuran and thiazolidin-4-one rings.
This compound exhibits intriguing properties due to its unique arrangement of functional groups.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors. For example:
Thiazolidin-4-one Synthesis: Start with a thiazolidin-4-one precursor (e.g., thioamide) and react it with an aldehyde (such as 4-fluorobenzaldehyde) under suitable conditions.
Benzofuran Formation: Introduce the benzofuran ring by cyclization of a suitable precursor (e.g., 2-methyl-2,3-dihydrobenzofuran) using acid-catalyzed methods.
Industrial Production:
While industrial-scale production details are proprietary, pharmaceutical companies often optimize these synthetic routes for efficiency and yield.
Chemical Reactions Analysis
The compound can undergo various reactions:
Oxidation: Oxidation of the thiazolidin-4-one sulfur atom may lead to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The fluorobenzyl group is susceptible to nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Chemical Biology: Researchers study its interactions with enzymes and receptors.
Industry: It could serve as a building block for drug development.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) and modulating cellular pathways. Further studies are needed to elucidate these details.
Comparison with Similar Compounds
Remember that this overview is based on available information, and ongoing research may reveal additional insights
: Example reference: Organic Syntheses, Coll. Vol. 10, p. 1005 (2004); Vol. 78, p. 1 (2002). DOI: 10.15227/orgsyn.078.0001. : Example reference: Tetrahedron Lett. 2010, 51, 2508–2511. DOI: 10.1016/j.tetlet.2010.03.025.
Properties
Molecular Formula |
C20H16FNO2S2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16FNO2S2/c1-12-8-15-9-14(4-7-17(15)24-12)10-18-19(23)22(20(25)26-18)11-13-2-5-16(21)6-3-13/h2-7,9-10,12H,8,11H2,1H3/b18-10- |
InChI Key |
UMVUTQHBZIVKDF-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12119355.png)




![N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119388.png)

![2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole](/img/structure/B12119398.png)



![(2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B12119434.png)


